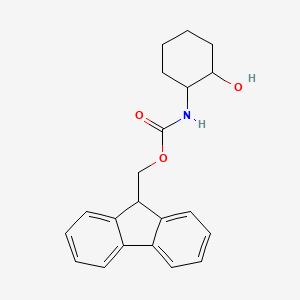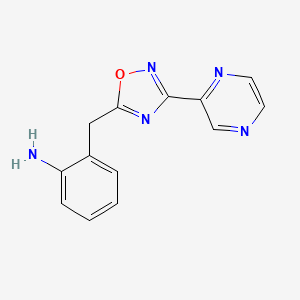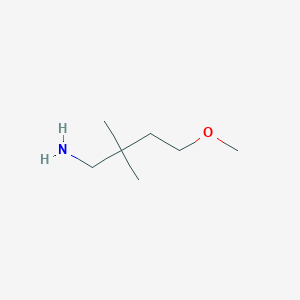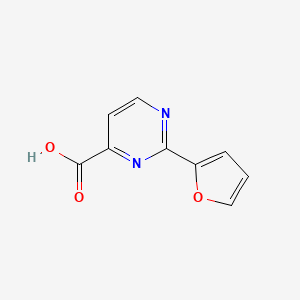
5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the compound , often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring substituted at the 4 and 6 positions with methoxy groups, at the 5 position with an iodo group, and at the 2 position with a 4-methylpiperazin-1-yl group .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
- A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines derivatives, which included compounds related to 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine. These compounds were evaluated for their cytotoxic effects on cancer cell lines and for their 5-lipoxygenase inhibition activities, demonstrating potential applications in cancer treatment and inflammation management Rahmouni et al., 2016.
Synthesis and Characterization for Medicinal Chemistry
- Kundu and Chaudhuri (1991) explored the synthesis of various dimethoxypyrimidines and uracils, including those with novel C-5 substituents like 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine. Their work highlights the chemical synthesis pathways that are pivotal for the development of pharmaceuticals Kundu & Chaudhuri, 1991.
Antibacterial Applications
- A study by Dişli et al. (2013) synthesized new 4,6-dimethoxy pyrimidine derivatives and evaluated their antibacterial activities against various strains, indicating the potential use of similar compounds in the development of new antibiotics Dişli et al., 2013.
Anti-Anoxic Activity
- Ohkubo et al. (1994) synthesized novel pyrimidine derivatives, including those related to 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine, and tested them for anti-anoxic (AA) activity, contributing to the research in neuroprotective drugs Ohkubo et al., 1994.
Safety And Hazards
properties
IUPAC Name |
5-iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN4O2/c1-15-4-6-16(7-5-15)11-13-9(17-2)8(12)10(14-11)18-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXEKIXNGTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)OC)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1445126.png)




![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1445132.png)




![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)

